molecular formula C15H17N3O2 B2694280 N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide CAS No. 1235014-15-9

N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide

Cat. No. B2694280
CAS RN: 1235014-15-9
M. Wt: 271.32
InChI Key: GHACJYPTEFXOMA-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoxaline derivatives, such as the one you mentioned, are often studied for their diverse biological activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a benzene ring and a pyrazine ring . The specific molecular structure of “N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide” would require more specific information or computational chemistry tools to analyze.


Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives can be quite diverse, depending on the specific derivative and the conditions. For instance, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinoxaline .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(17-10-15(20)7-3-4-8-15)13-9-16-11-5-1-2-6-12(11)18-13/h1-2,5-6,9,20H,3-4,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHACJYPTEFXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide

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